

# PF-06679142 specificity for AMPK isoforms

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## Compound of Interest

Compound Name: PF-06679142

Cat. No.: B12414679

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## Technical Support Center: PF-06679142

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) for the experimental use of **PF-06679142**, a direct activator of AMP-activated protein kinase (AMPK).

## Frequently Asked Questions (FAQs)

Q1: What is **PF-06679142** and what is its primary mechanism of action?

A1: **PF-06679142** is a potent, orally active small molecule activator of AMP-activated protein kinase (AMPK).<sup>[1]</sup> It functions as a direct allosteric activator of AMPK, meaning it binds to the AMPK complex and induces a conformational change that increases its enzymatic activity, independent of cellular AMP levels.

Q2: What is the reported potency of **PF-06679142** for AMPK?

A2: **PF-06679142** has a reported half-maximal effective concentration (EC<sub>50</sub>) of 22 nM for the human AMPK  $\alpha 1\beta 1\gamma 1$  isoform.<sup>[1]</sup>

Q3: Is **PF-06679142** selective for specific AMPK isoforms?

A3: Current information suggests that **PF-06679142** selectively activates AMPK heterotrimers containing the  $\beta 1$  subunit. However, detailed quantitative data on its activity against other AMPK isoforms (e.g.,  $\alpha 2\beta 1\gamma 1$ ,  $\alpha 1\beta 2\gamma 1$ ,  $\alpha 2\beta 2\gamma 1$ ) is not readily available in the public domain.

Q4: What is the solubility and recommended storage for **PF-06679142**?

A4: **PF-06679142** is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to keep the compound as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for short periods, but repeated freeze-thaw cycles should be avoided.

Q5: What are the potential therapeutic applications of **PF-06679142**?

A5: Given its role as an AMPK activator, **PF-06679142** has been investigated for its potential in treating metabolic diseases, particularly diabetic nephropathy.<sup>[1]</sup>

## Data Presentation

### AMPK Isoform Specificity of PF-06679142

While comprehensive data is not publicly available, the following table summarizes the known activity of **PF-06679142**. Researchers should perform their own dose-response experiments to determine the precise potency against their AMPK isoform of interest.

AMPK Isoform	EC50 (nM)	Reference
$\alpha 1\beta 1\gamma 1$	22	[1]
$\alpha 2\beta 1\gamma 1$	Data not available	-
$\alpha 1\beta 2\gamma 1$	Data not available	-
$\alpha 2\beta 2\gamma 1$	Data not available	-

### Kinase Selectivity Profile

A comprehensive kinome scan profiling the selectivity of **PF-06679142** against a broad panel of kinases is not publicly available. As with any kinase modulator, it is recommended to perform selectivity profiling to identify potential off-target effects relevant to the experimental context.

### Experimental Protocols

This section provides a detailed, representative methodology for a biochemical assay to determine the activity of **PF-06679142** on purified AMPK. This protocol is based on commonly

used non-radioactive kinase assays.

Objective: To determine the EC<sub>50</sub> of **PF-06679142** for the activation of a specific AMPK isoform.

Assay Principle: The assay measures the amount of ADP produced from the kinase reaction, which is directly proportional to the AMPK activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.

Materials:

- Purified recombinant human AMPK (e.g.,  $\alpha 1\beta 1\gamma 1$  isoform)
- **PF-06679142**
- SAMS peptide (HMRSAMSGHLVKRR) as a substrate
- ATP
- AMP (for basal activation if required)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/ml BSA, 50  $\mu$ M DTT)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96- or 384-well plates
- Multichannel pipettes
- Luminometer

Procedure:

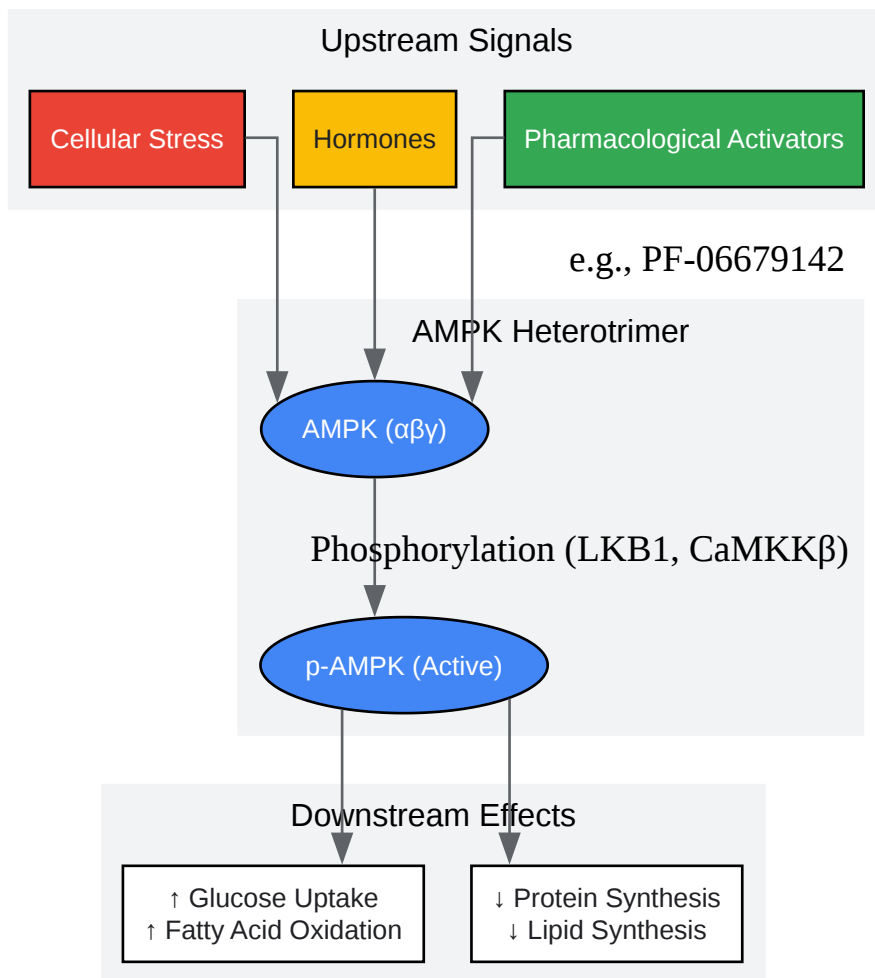
- Reagent Preparation:
  - Prepare a stock solution of **PF-06679142** in 100% DMSO.
  - Create a serial dilution of **PF-06679142** in Kinase Assay Buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

- Prepare the AMPK enzyme, SAMS peptide, and ATP in Kinase Assay Buffer to the desired final concentrations.
- Kinase Reaction:
  - In a 96-well plate, add the components in the following order:
    - Kinase Assay Buffer
    - AMPK enzyme
    - Serial dilutions of **PF-06679142** or vehicle control (DMSO)
    - SAMS peptide
  - Pre-incubate the plate at 30°C for 10 minutes.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at 30°C for 60 minutes.
- ADP Detection:
  - Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
  - Incubate at room temperature for 40 minutes.
  - Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
  - Incubate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate reader.
  - Subtract the background luminescence (no enzyme control).

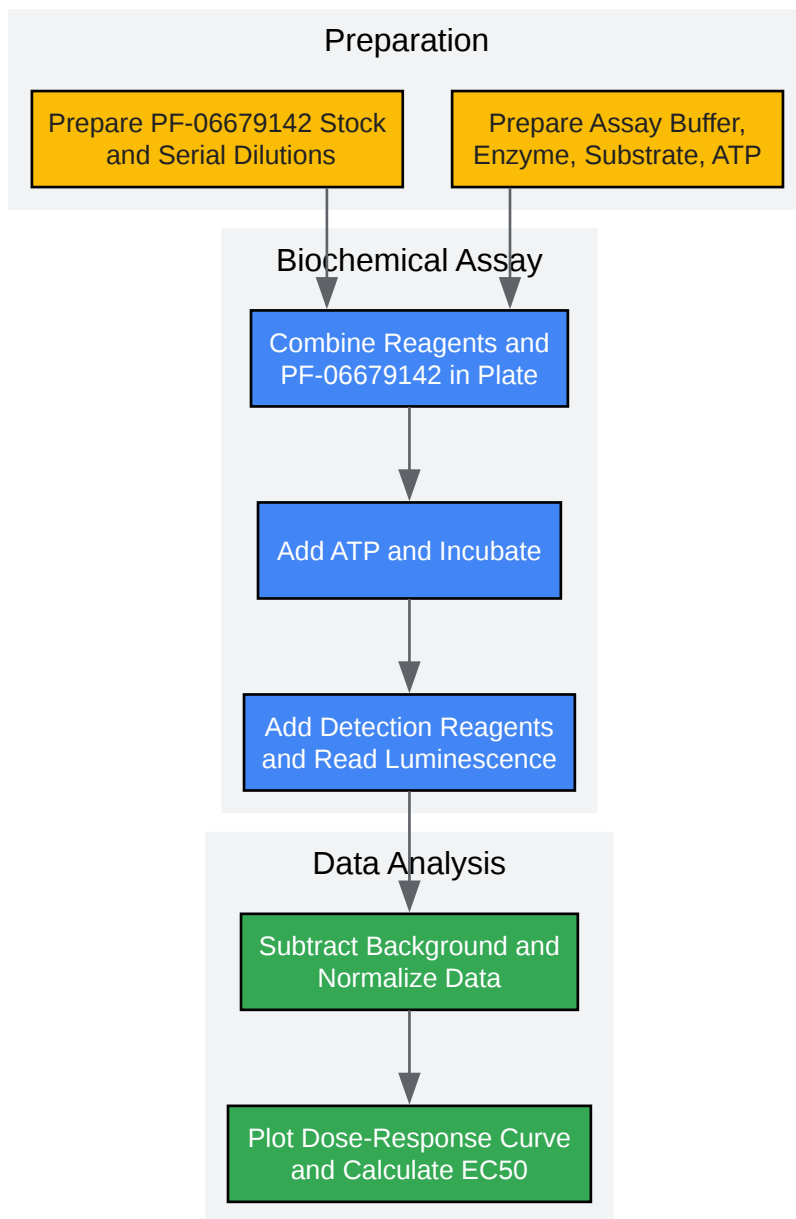
- Plot the luminescence signal against the logarithm of the **PF-06679142** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

## Visualizations

## AMPK Signaling Pathway



## Experimental Workflow for PF-06679142



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## References

- 1. medchemexpress.com [medchemexpress.com]
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